![molecular formula C5H6N2O B044325 4-Methylpyridazin-3(2H)-one CAS No. 33471-40-8](/img/structure/B44325.png)
4-Methylpyridazin-3(2H)-one
Overview
Description
4-Methylpyridazin-3(2H)-one is an organic compound belonging to the pyridazine family. Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms. This compound is characterized by a methyl group attached to the fourth carbon of the pyridazine ring and a keto group at the third position. It is a colorless solid with significant applications in various fields of chemistry and industry.
Mechanism of Action
Target of Action
Pyridazine derivatives, which include 4-methylpyridazin-3(2h)-one, are known to interact with various biological targets due to their aromatic and heterocyclic structure .
Mode of Action
It’s known that pyridazine compounds can participate in various chemical reactions, such as lewis acid-mediated inverse electron demand diels-alder reactions . These reactions can lead to changes in the compound’s structure and its interaction with biological targets.
Biochemical Pathways
Pyridazine compounds, in general, are known to be involved in a variety of chemical reactions, which could potentially influence multiple biochemical pathways .
Result of Action
Pyridazine compounds are known to exhibit a wide range of biological activities, which suggests that they could have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylpyridazin-3(2H)-one can be synthesized through several methods. One common approach involves the condensation of hydrazine derivatives with 1,4-diketones or 4-ketoacids. For instance, the reaction of 4-methyl-1,4-diketone with hydrazine hydrate under reflux conditions yields this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to maintain a steady temperature and pressure, facilitating the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: 4-Methylpyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 4-methylpyridazin-3-ol.
Substitution: Electrophilic substitution reactions can introduce different substituents at the available positions on the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under acidic conditions.
Major Products:
Oxidation: Pyridazine N-oxides.
Reduction: 4-Methylpyridazin-3-ol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Chemical Synthesis Applications
4-Methylpyridazin-3(2H)-one serves as an essential intermediate in organic synthesis. It is utilized in the development of various derivatives that exhibit diverse biological activities.
Building Block for Complex Molecules
The compound is often employed as a precursor in the synthesis of more complex organic molecules. Its reactivity allows for modifications that can lead to various functionalized derivatives, which are crucial in drug development and material science.
Application | Description |
---|---|
Organic Synthesis | Used as a starting material for synthesizing derivatives with varied functionalities. |
Functionalization | Enables the introduction of different substituents, enhancing biological activity. |
Biological Applications
Recent studies have highlighted the potential biological activities of this compound and its derivatives, particularly in anti-inflammatory and anticancer research.
Anti-inflammatory Properties
Research has indicated that pyridazinone derivatives can act as phosphodiesterase type 4 (PDE4) inhibitors, which are promising targets for treating inflammatory diseases. For instance, compounds bearing an indole moiety have shown selective inhibition of PDE4B isoenzymes, which play a critical role in regulating pro-inflammatory cytokine production.
Anticancer Activity
Several studies have investigated the anticancer properties of pyridazinone derivatives against various cancer cell lines. For example, new pyridazinone derivatives were synthesized and evaluated for their antiproliferative effects against HCT116 colon carcinoma cells.
Cancer Cell Line | Activity Observed |
---|---|
HCT116 | Some derivatives exhibited promising anti-proliferative effects . |
SH-SY5Y | Selective cytotoxicity was noted against neuroblastoma cells . |
Medicinal Chemistry
The structural features of this compound make it an attractive scaffold for drug discovery efforts targeting various diseases.
Fatty Acid-Binding Protein (FABP) Inhibitors
Recent research has focused on optimizing pyridazinone-based compounds as FABP inhibitors, which may have applications in cancer treatment and metabolic disorders. The optimization efforts led to the identification of potent analogs with improved efficacy .
Compound | IC50 Value |
---|---|
Optimized Pyridazinone Derivative | IC50 = 1.57 μM, showing enhanced potency compared to previous analogs . |
Material Science Applications
In addition to biological applications, this compound is being explored for its potential use in developing advanced materials and chemical sensors due to its unique electronic properties.
Advanced Materials Development
The compound's ability to form stable complexes with metals makes it suitable for applications in catalysis and sensor technology.
Comparison with Similar Compounds
Pyridazine: A parent compound with no substituents.
4-Methylpyridazine: Similar structure but lacks the keto group.
3-Hydroxypyridazine: Contains a hydroxyl group instead of a keto group at the third position.
Uniqueness: 4-Methylpyridazin-3(2H)-one is unique due to the presence of both a methyl group and a keto group, which confer distinct chemical reactivity and biological activity compared to its analogs. This dual functionality makes it a versatile compound in synthetic chemistry and pharmacology .
Biological Activity
4-Methylpyridazin-3(2H)-one is a heterocyclic organic compound belonging to the pyridazine family, characterized by a methyl group at the fourth carbon and a keto group at the third position of the pyridazine ring. This compound has garnered attention for its diverse biological activities, including potential applications in medicinal chemistry as anti-inflammatory, antimicrobial, and anticancer agents.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
Structural Features
Feature | Description |
---|---|
Ring System | Pyridazine (six-membered aromatic ring with two nitrogen atoms) |
Substituents | Methyl group at position 4; keto group at position 3 |
This compound interacts with various biological targets due to its unique structural properties. Its biological activity is primarily attributed to its ability to modulate enzyme activity and influence biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which can alter metabolic pathways relevant to disease processes.
- Receptor Interaction : Research indicates that derivatives of pyridazinones can act as agonists for formyl peptide receptors (FPR), which are involved in inflammatory responses .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, research on related compounds has shown effective inhibitory activity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cells. The most promising derivatives exhibited IC50 values significantly lower than standard treatments, indicating enhanced potency .
Anti-inflammatory Properties
Pyridazinone derivatives have been identified as potential anti-inflammatory agents. Their mechanism involves modulation of neutrophilic inflammation through activation of FPRs, leading to intracellular calcium flux and chemotaxis in human neutrophils .
Research Findings and Case Studies
- Study on Anticancer Activity :
- Inflammation Modulation :
Comparative Analysis with Related Compounds
To understand the unique biological profile of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity Profile |
---|---|---|
6-Methoxy-4-methylpyridazin-3(2H)-one | Methoxy group at position 6 | Enhanced anti-inflammatory effects |
3-Chloro-6-methoxy-4-methylpyridazine | Chlorine substitution at position 3 | Increased reactivity; potential cytotoxicity |
6-Chloro-4-methylpyridazin-3(2H)-one | Chlorine at position 6 | Distinct biological activities |
Properties
IUPAC Name |
5-methyl-1H-pyridazin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-4-2-3-6-7-5(4)8/h2-3H,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPUWDXGIIXNTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NNC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70464978 | |
Record name | 4-Methylpyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70464978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33471-40-8 | |
Record name | 4-Methylpyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70464978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the hydrogen bonding pattern observed in 4-methylpyridazin-3(2H)-one?
A1: Unlike its isomers, which exist as monohydrates with extensive hydrogen bonding [], this compound molecules form hydrogen-bonded dimers []. This suggests a difference in intermolecular interactions influenced by the position of the methyl group on the pyridazinone ring.
Q2: Is there any information available about the biological activity or applications of this compound based on this research?
A2: The provided research focuses solely on the structural characterization of this compound and its isomers []. It does not delve into its biological activity, applications, or other aspects like SAR, stability, toxicology, etc. Further research would be needed to explore these facets.
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